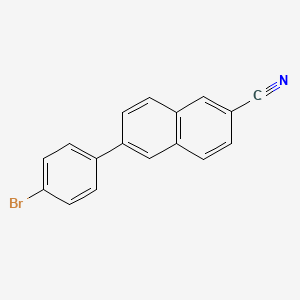

6-(4-Bromophenyl)-2-naphthonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1228267-66-0 |

|---|---|

Molecular Formula |

C17H10BrN |

Molecular Weight |

308.2 g/mol |

IUPAC Name |

6-(4-bromophenyl)naphthalene-2-carbonitrile |

InChI |

InChI=1S/C17H10BrN/c18-17-7-5-13(6-8-17)15-4-3-14-9-12(11-19)1-2-16(14)10-15/h1-10H |

InChI Key |

MQHXIFIRTZAXMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C#N)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Characterization in Research Studies

Vibrational Spectroscopic Analysis (e.g., FT-IR for functional group verification)

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. For 6-(4-Bromophenyl)-2-naphthonitrile, the FT-IR spectrum provides clear evidence for its key structural features. The most characteristic absorption is that of the nitrile (-C≡N) group, which presents as a sharp, medium-intensity band in the range of 2220-2230 cm⁻¹. The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and multiple sharp absorptions in the 1400-1600 cm⁻¹ region, corresponding to C=C bond stretching within the naphthalene (B1677914) and phenyl rings. Additionally, a stretching vibration corresponding to the C-Br bond is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2225 | Medium, Sharp | Nitrile (C≡N) Stretch |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch |

| ~1600, ~1500, ~1450 | Medium to Strong | Aromatic C=C Ring Stretch |

| ~800-900 | Strong | Aromatic C-H Bending (Out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete structural picture.

The ¹H NMR spectrum of this compound would display signals exclusively in the aromatic region, typically between 7.5 and 8.5 ppm. The ten protons of the molecule are chemically distinct, leading to a complex but interpretable pattern of doublets and multiplets. The protons on the 4-bromophenyl ring would appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets, integrating to two protons each. The six protons on the naphthalene ring system would show more complex splitting patterns (doublets, doublets of doublets, and singlets) depending on their proximity to the nitrile and bromophenyl substituents. The proton at the C1 position, for instance, is anticipated to be a doublet, coupled to the H3 proton, while the proton at C5 might appear as a singlet-like signal or a narrow doublet due to its isolation.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Naphthyl-H | 7.7 - 8.5 | m | - |

Note: Specific assignments require 2D NMR data. The aromatic region (m) would be a complex series of overlapping multiplets.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The molecule is expected to show 17 distinct signals, one for each carbon atom, confirming the absence of molecular symmetry. The nitrile carbon (C≡N) is readily identified by its chemical shift, typically around 118-120 ppm. The spectrum would also feature signals for ten quaternary carbons (including the two ipso-carbons of the biaryl linkage, the carbon attached to the bromine, and the carbon of the nitrile group) and seven carbons bearing hydrogen atoms (CH). The carbon atom attached to the electronegative bromine atom (C-Br) would have a characteristic shift, generally around 122-125 ppm. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted δ (ppm) |

|---|---|

| Aromatic C-H | 125 - 135 |

| Aromatic C-quaternary | 130 - 145 |

| Aromatic C-Br | ~123 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the naphthalene and bromophenyl rings, for example, showing a correlation between H-3 and H-4 of the naphthalene moiety.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for this molecule, as it shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include those between the protons of the bromophenyl ring and the C-6 carbon of the naphthalene ring, unequivocally establishing the point of connection between the two aromatic systems. Further correlations from naphthyl protons to the nitrile carbon would confirm its position at C-2.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₇H₁₀BrN), the calculated exact mass of the molecular ion [M]⁺ is 306.9996 Da. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺). The experimental measurement of the mass with high precision (typically to within 5 ppm) by HRMS would confirm the molecular formula and rule out other potential elemental compositions.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. If suitable crystals can be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. A key structural parameter of interest would be the dihedral angle between the planes of the naphthalene and the 4-bromophenyl rings. Due to steric hindrance between the ortho-hydrogens of the two rings, the molecule is expected to be non-planar, adopting a twisted conformation. nih.gov This analysis would also reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as π–π stacking or C-H···N hydrogen bonds, which can influence the material's bulk properties. nih.gov

In-Depth Analysis of this compound Reveals Research Gap in Photophysical Properties

Despite a comprehensive search of scientific literature and chemical databases, a detailed experimental investigation into the electronic structure and photophysical properties of the specific chemical compound this compound remains elusive. While research exists on related molecular structures, such as other substituted naphthonitriles and bromophenyl derivatives, specific data pertaining to the UV-visible absorption, fluorescence, phosphorescence, solvatochromic behavior, and excited-state dynamics of this compound are not publicly available.

The requested in-depth analysis, structured around specific spectroscopic and photophysical phenomena, cannot be fulfilled at this time due to the absence of dedicated research on this particular compound. The outlined investigation into its π–π* transitions, potential intramolecular charge transfer (ICT), emission characteristics, and the formation of a twisted intramolecular charge transfer (TICT) state would require experimental data that has not been published in the accessible scientific domain.

General principles of physical organic chemistry suggest that this compound, as a donor-acceptor system—with the bromophenyl group potentially acting as an electron donor or part of the conjugated system and the cyano-substituted naphthalene as an acceptor—would likely exhibit interesting photophysical behaviors. These could include solvatochromism, where the absorption and emission spectra shift in response to solvent polarity, and the potential for dual fluorescence from a locally excited state and a charge-transfer state, possibly a TICT state. However, without experimental verification, any discussion would be purely speculative and would not adhere to the requested scientifically accurate and data-driven format.

The lack of specific data highlights a gap in the current body of scientific knowledge. Future research initiatives would be necessary to synthesize and characterize this compound and to perform the detailed photophysical studies as outlined. Such studies would be valuable in understanding the structure-property relationships in this class of compounds and could contribute to the development of new materials with specific optical and electronic properties.

Electronic Structure and Photophysical Research Investigations

Excited-State Dynamics and Energy Transfer Mechanisms

Studies of Highly Localized Charge Transfer (HLCT) Characteristics

Molecules exhibiting Highly Localized Charge Transfer (HLCT) are of significant interest for applications in organic light-emitting diodes (OLEDs) as they can achieve high efficiencies. These materials possess both a localized excitation (LE) and a charge-transfer (CT) state. The performance of HLCT materials is heavily dependent on the nature of the electron donor, acceptor, and any separating π-spacers. Careful selection of these components is crucial for tuning the electron push-pull strength within the molecule.

In the case of 6-(4-Bromophenyl)-2-naphthonitrile, the naphthonitrile moiety can act as an electron acceptor, while the bromophenyl group's role can be more complex, potentially acting as a weak donor or a simple π-spacer. The degree of electronic coupling and the energy levels of the frontier molecular orbitals would determine the extent of charge transfer upon photoexcitation. The spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of charge transfer character. For instance, in many donor-acceptor systems, the HOMO is localized on the donor moiety while the LUMO is on the acceptor.

The excited state dynamics of such compounds can be intricate. For example, studies on related donor-acceptor naphthalimide derivatives have shown that the environment's polarity and viscosity can significantly control the excited-state dynamics, leading to different intramolecular charge transfer states.

Modulation of Photophysical Properties through Structural Perturbations

The photophysical properties of an organic molecule, such as its absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly sensitive to its chemical structure.

Influence of Bromophenyl and Naphthonitrile Moieties

The photophysical properties of this compound are fundamentally determined by the electronic characteristics of its two main components. The naphthalene (B1677914) core provides a rigid and extended π-electron system, which generally leads to good fluorescence properties and photostability. Naphthalene derivatives are known for their use as fluorescent probes due to their hydrophobic nature and high quantum yields.

The cyano (-CN) group on the naphthalene ring is a strong electron-withdrawing group. Its presence is expected to lower the energy of the LUMO, which can lead to a red-shift in the absorption and emission spectra compared to unsubstituted naphthalene. The nitrile group can also influence the non-radiative decay pathways, affecting the fluorescence quantum yield.

The 4-bromophenyl substituent introduces a heavy atom (bromine) into the molecule. The "heavy atom effect" is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet state. This process can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence or the population of triplet states, which could be relevant for applications in photodynamic therapy or as sensitizers.

Effects of Substituent Position and Electronic Nature

The electronic nature of substituents on the phenyl ring can dramatically alter the photophysical behavior of the entire molecule. While the current compound has a bromo-substituent, replacing it with strong electron-donating groups (like methoxy (B1213986) or dimethylamino) or other electron-withdrawing groups (like nitro) would significantly modulate the intramolecular charge transfer characteristics. For instance, studies on other aromatic systems have shown that strong donor-acceptor pairs lead to pronounced solvatochromism, where the emission color changes with the polarity of the solvent. This is a hallmark of a significant change in dipole moment upon excitation, indicative of a strong charge-transfer character in the excited state.

Computational and Theoretical Studies on 6 4 Bromophenyl 2 Naphthonitrile

Theoretical Prediction of Spectroscopic Parameters (e.g., Absorption and Emission Spectra)

TD-DFT calculations are the standard method for predicting the electronic absorption spectra of molecules. nih.govrsc.org By calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths (a measure of transition probability), a theoretical UV-visible spectrum can be constructed. nih.gov

For 6-(4-Bromophenyl)-2-naphthonitrile, TD-DFT would likely predict strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. The lowest energy absorption would be related to the HOMO-LUMO transition. The calculations can also help assign the character of each transition, for instance, whether it is localized on one of the aromatic rings or involves charge transfer across the molecule. researchgate.net Predicting emission spectra (fluorescence) is more complex as it requires optimizing the geometry of the first excited state, but it is also achievable with TD-DFT.

Investigation of Intramolecular Charge Transfer (ICT) Character through Computational Models

Molecules containing electron-donating and electron-accepting groups connected by a π-conjugated system, like this compound, are candidates for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.gov In the ground state, the charge distribution is relatively uniform, but upon absorbing light, an electron can move from the donor part (naphthalene) to the acceptor part (bromophenylnitrile). This excited state has a much larger dipole moment than the ground state. rsc.org

Computational models can quantify the extent of ICT. nih.gov By analyzing the molecular orbitals involved in the electronic transition (e.g., from HOMO to LUMO), one can see the spatial redistribution of the electron. A clear separation of the HOMO (on the donor) and LUMO (on the acceptor) is a strong indicator of ICT. xmu.edu.cn Theoretical methods can also calculate the change in dipole moment between the ground and excited states, providing further evidence for the charge-transfer nature of the excitation. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their flexibility and interactions with their environment (like a solvent or other molecules). pitt.edursc.org

An MD simulation of this compound could provide valuable insights into its conformational dynamics. nih.gov Specifically, it could explore the rotation around the single bond connecting the phenyl and naphthyl rings, revealing the energy barriers and the populations of different rotational conformers at a given temperature. Furthermore, by simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can be used to study solvation effects and how solvent molecules arrange themselves around the solute. This is crucial for understanding how the environment affects the molecule's properties and behavior. researchgate.net

Analysis of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Naphthyl Systems

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule after it has been excited by light. fourwaves.com This phenomenon is of significant interest due to its role in the function of various photostabilizers, molecular sensors, and laser dyes. fourwaves.com In systems containing a naphthalene (B1677914) moiety, the potential for ESIPT exists if a suitable proton donor and acceptor are present in close proximity.

While direct computational studies on the ESIPT mechanism of this compound are not extensively available in the public domain, the principles of ESIPT in related naphthyl and biaryl systems can be extrapolated to understand its potential behavior. The study of ESIPT typically involves a combination of static electronic structure calculations and nonadiabatic dynamics simulations to map out the potential energy surfaces of the ground and excited states. nih.gov

The process begins with the absorption of a photon, which promotes the molecule from its ground state (S₀) to an excited electronic state (S₁). mdpi.com In a molecule susceptible to ESIPT, this excitation can lead to a significant change in the acidity and basicity of different functional groups within the molecule. For instance, a hydroxyl or amino group might become more acidic, while a nitrogen or oxygen atom elsewhere in the molecule becomes more basic. fourwaves.comnih.gov

In the context of a hypothetical hydroxy-substituted analog of this compound, an intramolecular hydrogen bond could facilitate the ESIPT process. Upon excitation, the proton from the hydroxyl group could be transferred to a nearby acceptor site. The efficiency and dynamics of this transfer are governed by the energy barrier in the excited state. In many cases, this transfer is ultrafast, occurring on the femtosecond timescale, and is considered to be a barrierless reaction. nih.gov

Computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in elucidating the mechanism of ESIPT. mdpi.com These calculations can predict the geometries of the molecule in its ground and excited states, as well as the transition states and intermediates involved in the proton transfer.

For example, in a study of 2-(2-aminophenyl)naphthalene, computational analysis revealed the existence of stable structures in both the ground (S₀) and first excited (S₁) states. nih.gov Upon excitation, the molecule can relax to an S₁ minimum, from which several decay pathways, including ESIPT, become accessible. The dynamics simulations for this molecule indicated that a significant percentage of the trajectories undergo ESIPT, with an estimated S₁ state lifetime in the hundreds of femtoseconds. nih.gov

The presence of different substituents can significantly influence the ESIPT process. Electron-donating or electron-withdrawing groups can alter the electronic distribution in the excited state, thereby affecting the driving force for proton transfer. nih.gov For instance, a strong electron-withdrawing group can increase the acidity of the proton-donating group, potentially leading to a stronger intramolecular hydrogen bond and influencing the energetics and dynamics of the ESIPT reaction. nih.gov

The table below illustrates hypothetical computational data that could be generated for a naphthyl system undergoing ESIPT, based on findings for similar molecules.

| Parameter | Ground State (S₀) | Excited State (S₁) (pre-ESIPT) | Excited State (S₁) (post-ESIPT) |

| Energy (arbitrary units) | 0 | 100 | 90 |

| Proton-Donor Distance (Å) | 1.0 | 1.1 | 1.8 |

| Proton-Acceptor Distance (Å) | 1.8 | 1.6 | 1.0 |

| Key Dihedral Angle (°) | 30 | 15 | 5 |

| This table is illustrative and does not represent experimental data for this compound. |

Following the proton transfer, the molecule exists in a transient tautomeric form in the excited state. This tautomer can then decay back to the ground state, often accompanied by fluorescence emission at a longer wavelength (a larger Stokes shift) compared to the emission from the initial excited state. This dual emission is a characteristic signature of many ESIPT-capable molecules. mdpi.com The process concludes with a reverse proton transfer in the ground state to regenerate the original molecular structure. fourwaves.com

The study of ESIPT in naphthyl systems is crucial for the design of novel fluorescent probes and materials with tailored photophysical properties. By understanding the intricate interplay of electronic and structural factors that govern the ESIPT process, scientists can develop molecules with enhanced functionalities for applications in chemistry, biology, and materials science. rsc.org

Reactivity and Derivatization Studies of 6 4 Bromophenyl 2 Naphthonitrile

Reactivity at the Bromine Center

The bromine atom attached to the phenyl ring represents a versatile handle for a variety of chemical modifications. As an aryl halide, it is a key participant in numerous coupling reactions and can also be a precursor for other functional groups.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromine center, although it typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 6-(4-bromophenyl)-2-naphthonitrile, the naphthonitrile moiety is an electron-withdrawing group, which would have a modest activating effect on the bromine's reactivity towards strong nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. Subsequent expulsion of the bromide ion yields the substituted product. The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the presence of any activating groups. For this specific compound, forcing conditions such as high temperatures and strong, aprotic polar solvents would likely be necessary to achieve significant conversion with common nucleophiles like alkoxides, thiolates, or amines.

Table 1: Theoretical Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product |

| Sodium methoxide (B1231860) (NaOCH₃) | 6-(4-Methoxyphenyl)-2-naphthonitrile |

| Sodium thiophenoxide (NaSPh) | 6-(4-(Phenylthio)phenyl)-2-naphthonitrile |

| Piperidine | 6-(4-(Piperidin-1-yl)phenyl)-2-naphthonitrile |

Note: The conditions for these theoretical reactions would require optimization, likely involving high temperatures and polar aprotic solvents.

Palladium-Catalyzed Coupling Reactions for Further Functionalization

The bromine atom is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed under milder conditions than SNAr and offer a broader scope of potential products.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a biaryl or vinyl-substituted product. This is a highly versatile method for creating new C-C bonds.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkyne moiety. This reaction is fundamental for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Heck Coupling: The reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a new C-C bond at the vinylic position.

Table 2: Potential Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | 6-([1,1'-Biphenyl]-4-yl)-2-naphthonitrile |

| Sonogashira | Phenylacetylene | 6-(4-(Phenylethynyl)phenyl)-2-naphthonitrile |

| Buchwald-Hartwig | Aniline | 6-(4-Anilinophenyl)-2-naphthonitrile |

| Heck | Styrene (B11656) | 6-(4-Styrylphenyl)-2-naphthonitrile |

Note: These reactions would typically employ a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a suitable base (e.g., K₂CO₃, NaOtBu) in an organic solvent.

Aryl Radical Generation from Bromophenyl Moieties

The carbon-bromine bond can be cleaved to generate an aryl radical, a highly reactive intermediate that can participate in various synthetic transformations. This can be achieved through several methods, including the use of radical initiators (like AIBN with a tin hydride), photoredox catalysis, or electrochemical reduction. Once generated, the 4-(2-naphthonitrile)phenyl radical could be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. This approach opens up pathways to products that might be difficult to access through traditional ionic reactions.

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including cycloadditions, hydrolysis, and reduction.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Azides to form Tetrazoles)

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form tetrazoles. This transformation is often facilitated by a Lewis acid (like zinc or tin salts) or by using ammonium (B1175870) chloride. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid, making this a valuable reaction in medicinal chemistry. The reaction of this compound with sodium azide (B81097) would be expected to yield the corresponding 5-substituted tetrazole.

Table 3: Theoretical [3+2] Cycloaddition Reaction

| Reactant | Reagents | Potential Product |

| Sodium azide (NaN₃) | ZnBr₂ or NH₄Cl | 5-(6-(4-Bromophenyl)naphthalen-2-yl)-1H-tetrazole |

Hydrolysis and Reduction Reactions

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. This would convert the 2-naphthonitrile (B358459) moiety into a 6-(4-bromophenyl)naphthalene-2-carboxylic acid.

Alternatively, the nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Nickel), or diisobutylaluminium hydride (DIBAL-H). This would yield (6-(4-bromophenyl)naphthalen-2-yl)methanamine.

Table 4: Theoretical Hydrolysis and Reduction Reactions of the Nitrile Group

| Reaction Type | Reagents | Potential Product |

| Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | 6-(4-Bromophenyl)naphthalene-2-carboxylic acid |

| Reduction | LiAlH₄ then H₂O or H₂, Raney Ni | (6-(4-Bromophenyl)naphthalen-2-yl)methanamine |

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) and Phenyl Rings

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic properties and directing effects of its substituents on both the naphthalene and phenyl rings. masterorganicchemistry.commasterorganicchemistry.com The naphthalene ring system is inherently more reactive towards electrophiles than the benzene (B151609) ring. However, the presence of the electron-withdrawing nitrile group (-CN) at the C-2 position deactivates the naphthalene ring. Conversely, the phenyl substituent at C-6, despite being substituted with a deactivating bromo group, generally acts as an activating group relative to hydrogen on the naphthalene core.

The interplay of these substituents dictates the regioselectivity of substitution on the naphthalene ring. The cyano group is a strong deactivator and directs incoming electrophiles to the meta positions (C-4, C-5, C-7). The 6-bromophenyl group, being an aryl substituent, is an ortho-, para-director, activating positions C-5 and C-7. The cumulative effect suggests that electrophilic attack is most likely to occur at the C-5 or C-7 positions, as these are activated by the 6-aryl group and are meta to the deactivating cyano group.

On the phenyl ring, the bromo substituent is a deactivating, ortho-, para-directing group. The large naphthyl substituent also exerts a directing influence. Therefore, electrophilic substitution on the phenyl ring would be expected to occur at the positions ortho to the bromine atom (C-3' and C-5'), though the reaction would be slower compared to substitution on an unsubstituted benzene ring due to the deactivating nature of the bromine. nih.gov The steric hindrance imposed by the bulky naphthalene group might favor substitution at the C-3' position over the C-5' position.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Ring System | Position | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity |

| Naphthalene | 2 | -CN | Electron-withdrawing, Deactivating | Meta (to C4, C5, C7) | Decreased |

| Naphthalene | 6 | 4-Bromophenyl | Electron-donating (aryl), Activating | Ortho, Para (to C5, C7) | Increased |

| Phenyl | 1' | Naphthyl | Aryl substituent | Ortho, Para | Modulated |

| Phenyl | 4' | -Br | Electron-withdrawing, Deactivating | Ortho, Para (to C3', C5') | Decreased |

Development of Novel Derivatives and Analogues

The strategic placement of the cyano and bromo groups makes this compound an ideal scaffold for developing novel organic materials, particularly in the fields of fluorophores and heterocyclic chemistry.

Rational Design of Donor-Acceptor Fluorophores

The this compound framework is an excellent starting point for creating donor-acceptor (D-A) type fluorophores. mdpi.comcapes.gov.br In this molecular architecture, the electron-withdrawing cyano group (-CN) and the extended π-system of the naphthalene core act as the acceptor (A) unit. researchgate.net The bromine atom on the phenyl ring serves as a versatile synthetic handle, allowing for the introduction of various electron-donating (D) groups via cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. nih.govscispace.com

The rational design of these fluorophores involves selecting a donor group with appropriate electron-donating strength to tune the intramolecular charge transfer (ICT) character of the molecule. researchgate.netnih.gov A stronger donor group will lead to a greater degree of ICT upon photoexcitation, resulting in a larger Stokes shift and emission at longer wavelengths (a bathochromic or red shift). nih.gov This tunability is crucial for applications in biological imaging and optoelectronic devices. rsc.orgresearchgate.net For instance, replacing the bromo group with donors like dimethylamino (-NMe2) or carbazolyl groups is expected to produce highly fluorescent compounds with emissions in the visible to near-infrared (NIR) region. scispace.comresearchgate.net

Table 2: Potential Donor Groups for Synthesis of Naphthonitrile-Based Fluorophores

| Donor Group (Replaces -Br) | Coupling Reaction | Expected Donor Strength | Predicted Emission Wavelength |

| -N(CH₃)₂ | Buchwald-Hartwig Amination | Strong | Red-shifted |

| Carbazole | Buchwald-Hartwig Amination | Strong | Red-shifted |

| -OCH₃ | Buchwald-Hartwig Etherification | Moderate | Moderately shifted |

| Thiophene | Suzuki/Stille Coupling | Moderate | Moderately shifted |

| Diphenylamine | Buchwald-Hartwig Amination | Strong | Red-shifted |

Synthesis of Naphthonitrile-Containing Heterocycles

The cyano group of this compound is a key functional group for the construction of various nitrogen-containing heterocycles. nih.gov The nitrile can undergo a variety of chemical transformations, including cyclization reactions with binucleophilic reagents, to form fused ring systems. mdpi.comresearchgate.net

For example, the nitrile group can be converted into an amidine or a tetrazole. Reaction with sodium azide, often in the presence of an ammonium salt or a Lewis acid, can convert the nitrile into a tetrazole ring, yielding a 6-(4-bromophenyl)-2-(1H-tetrazol-5-yl)naphthalene derivative. These tetrazole-containing compounds are valuable in medicinal chemistry.

Furthermore, the nitrile group can participate in cyclocondensation reactions. For instance, treatment with hydrazides could potentially lead to the formation of triazine derivatives. Intramolecular cyclization strategies can also be envisioned, especially after modification of the bromophenyl ring. nih.gov For example, introducing an amine group ortho to the biaryl linkage could facilitate a cyclization onto the nitrile to form complex polycyclic aromatic systems. researchgate.net The synthesis of heterocycles from nitrile precursors is a well-established field, offering numerous possibilities for creating novel and structurally complex molecules from the this compound scaffold. researchgate.netbeilstein-journals.org

Table 3: Examples of Heterocycles Synthesizable from an Aryl Nitrile Moiety

| Target Heterocycle | Reagent(s) | Reaction Type |

| Tetrazole | Sodium Azide (NaN₃), NH₄Cl or ZnCl₂ | [3+2] Cycloaddition |

| Triazine | Hydrazine Hydrate, then Acyl Chloride | Cyclocondensation |

| Oxadiazole | Hydroxylamine, then Acylating Agent | Cyclization/Dehydration |

| Thiazole | α-haloketone | Gewald Reaction Variant |

| Pyrimidine | Amidines | Cyclocondensation |

| Indole derivative | Intramolecular cyclization (with ortho-amino group) | Nucleophilic Addition/Cyclization nih.gov |

Applications in Advanced Materials Science Research

Organic Electronics and Optoelectronics

Research on Organic Light-Emitting Diode (OLED) Components and Host Materials

There is currently a lack of specific research literature detailing the use of 6-(4-Bromophenyl)-2-naphthonitrile as a component or host material in Organic Light-Emitting Diodes (OLEDs). While naphthalene (B1677914) derivatives are often explored for their potential in OLEDs due to their high triplet energies and good charge transport properties, which are desirable for host materials, no published studies have specifically evaluated this compound for this purpose. The influence of the bromophenyl and nitrile substituents on the electronic and photophysical properties relevant to OLED performance, such as its HOMO/LUMO levels, triplet energy, and thermal stability, remains uninvestigated.

Exploration in Liquid Crystal Displays (LCDs) and Fluorescent Dyes

Similarly, the application of this compound in the field of liquid crystal displays (LCDs) and as a fluorescent dye has not been documented in scientific publications. The elongated, rigid structure of the molecule could theoretically favor liquid crystalline behavior, a key requirement for materials used in LCDs. Furthermore, naphthalene-based compounds can exhibit strong fluorescence, making them candidates for fluorescent dyes. However, without experimental data on its mesomorphic properties or detailed photophysical characterization, such as its fluorescence quantum yield and emission spectrum, its potential in these applications remains speculative.

Supramolecular Chemistry and Self-Assembly

The potential of this compound in supramolecular chemistry and self-assembly is an area that warrants future investigation, though current research is silent on the matter. The molecular structure contains several features that could be exploited for the construction of well-defined supramolecular architectures.

Non-Covalent Interactions for Supramolecular Architecture Engineering

The key to its potential in supramolecular chemistry lies in the variety of non-covalent interactions it can participate in. The aromatic rings of the naphthalene and phenyl groups are prime candidates for π-π stacking interactions, which are crucial for the self-assembly of many organic materials. Additionally, the bromine atom can engage in halogen bonding, a highly directional and tunable non-covalent interaction. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. These potential interactions are summarized in the table below.

| Potential Non-Covalent Interaction | Interacting Moiety on this compound |

| π-π Stacking | Naphthalene ring, Phenyl ring |

| Halogen Bonding | Bromine atom |

| Hydrogen Bonding | Nitrogen atom of the nitrile group |

This table is based on theoretical potential and not on published experimental findings.

Investigation of Multivalent Supramolecular Assemblies for Unique Photophysical Properties

The construction of multivalent supramolecular assemblies using this compound could lead to materials with novel photophysical properties. By strategically using the various non-covalent interactions, it might be possible to control the spatial arrangement of the molecules, which in turn can influence their collective optical and electronic behavior. For instance, specific arrangements through self-assembly could lead to aggregation-induced emission (AIE) or the formation of excimers with distinct fluorescent properties. However, no studies have been published that explore the synthesis or characterization of such assemblies derived from this compound.

Chemo/Biosensing Research

The potential of this compound in the development of chemosensors or biosensors is another area that is yet to be explored in the scientific literature. The nitrile group and the aromatic framework could potentially interact with specific analytes, leading to a detectable change in its photophysical properties, such as fluorescence quenching or enhancement. The bromo-substituent also offers a site for further chemical modification to introduce specific recognition units for targeted analytes. Despite this theoretical potential, no research has been published on the design or application of sensors based on this compound.

Polymeric Materials Research Incorporating Naphthonitrile Units

The unique molecular architecture of this compound offers several avenues for its incorporation into polymeric materials. The nitrile group (-CN) is a versatile functional group that can undergo various polymerization reactions, most notably cyclotrimerization to form highly cross-linked and thermally stable poly(triazine) networks. The presence of the bromine atom on the phenyl ring also opens up possibilities for post-polymerization modification or for use in metal-catalyzed polymerization reactions.

The incorporation of the bulky and rigid 6-(4-bromophenyl)-2-naphthyl moiety into a polymer backbone is anticipated to impart significant thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties. Such characteristics are highly desirable for materials used in demanding applications, such as in the aerospace, electronics, and automotive industries.

While specific research on the polymerization of this compound is not extensively documented, its structural similarity to other aromatic nitriles, such as phthalonitriles, allows for informed predictions regarding its polymerization behavior and the properties of the resulting polymers. The cyclotrimerization of the nitrile groups, often initiated by heat or the addition of a curing agent, would likely lead to the formation of a thermosetting resin. These resins are known for their exceptional thermal and oxidative stability, low water absorption, and high char yield upon pyrolysis, which translates to inherent flame retardancy.

The table below outlines the projected properties of a hypothetical thermoset polymer derived from this compound, based on data from analogous poly(triazine) systems.

| Property | Projected Value/Characteristic | Rationale |

| Glass Transition Temp. (Tg) | > 400 °C | The high degree of cross-linking and the rigid aromatic structure contribute to a very high Tg. |

| Decomposition Temp. (Td) | > 500 °C (in N2) | The thermally stable triazine rings and aromatic backbone result in excellent thermal stability. |

| Char Yield at 800 °C | > 70% | The high aromatic content leads to a significant amount of char formation upon decomposition, enhancing flame retardancy. |

| Dielectric Constant | Low | The non-polar nature of the hydrocarbon backbone and the absence of highly polarizable groups would likely result in a low dielectric constant, beneficial for microelectronics. |

| Mechanical Strength | High | The rigid polymer network is expected to provide high modulus and strength. |

Role as Chiral Ligands in Asymmetric Organic Synthesis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands to control the stereochemical outcome of chemical reactions. The 1,1'-binaphthyl scaffold is a cornerstone of many successful chiral ligands, such as BINAP and BINOL and their derivatives, due to its stable axial chirality arising from restricted rotation around the C-C single bond connecting the two naphthalene rings. nih.gov

While this compound is not itself a chiral ligand, its naphthonitrile structure makes it a plausible precursor for the synthesis of novel binaphthyl-based chiral ligands. A potential synthetic route could involve the oxidative coupling of two molecules of a derivative of this compound to form a binaphthyl system. The nitrile groups could then be transformed into various coordinating groups, such as phosphines or amines, which are essential for metal chelation in a catalytic complex.

The presence of the 4-bromophenyl substituent at the 6-position of the naphthalene ring could offer a valuable tool for tuning the steric and electronic properties of the resulting chiral ligand. This substituent is positioned away from the coordinating center, which could allow for fine-tuning of the ligand's properties without directly interfering with substrate binding. The bromine atom itself could also serve as a handle for further functionalization, allowing for the creation of a library of related ligands with systematically varied properties.

The following table presents a hypothetical application of a chiral phosphine (B1218219) ligand derived from this compound in an asymmetric reaction, with projected results based on the performance of similar binaphthyl-based ligands.

| Asymmetric Reaction | Substrate | Catalyst System | Projected Enantiomeric Excess (ee) | Reference Ligand Performance |

| Asymmetric Hydrogenation | Methyl acetoacetate | [Rh(COD)(Ligand)]BF4 | > 95% | BINAP-based ligands often achieve >98% ee in this reaction. |

| Suzuki-Miyaura Coupling | 1-Iodonaphthalene and Phenylboronic acid | Pd(OAc)2 / Ligand | > 90% | Chiral phosphine ligands on a binaphthyl scaffold are effective in asymmetric cross-coupling. nih.gov |

| Diels-Alder Reaction | Cyclopentadiene and Methacrolein | Cu(II)-Ligand Complex | > 92% | Chiral bipyridine-type ligands derived from binaphthyls show high enantioselectivity. chemrxiv.org |

Electrochemical Research of 6 4 Bromophenyl 2 Naphthonitrile and Analogues

Cyclic Voltammetry and Related Techniques for Redox Potential Determination

While specific electrochemical data for 6-(4-Bromophenyl)-2-naphthonitrile is not extensively documented in publicly available literature, the redox properties of analogous naphthalene-based compounds are well-investigated, primarily through cyclic voltammetry (CV). CV is a powerful and versatile electrochemical technique used to probe the redox behavior of chemical species. acs.org By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, researchers can determine the reduction and oxidation potentials of a molecule. acs.org

For instance, studies on core-substituted naphthalene (B1677914) diimides (cNDIs) reveal that these molecules undergo reversible one-electron reduction steps. nih.gov The precise potentials at which these reductions occur are influenced by the nature of the substituents on the naphthalene core. nih.gov For example, the introduction of electron-donating groups, such as dialkylamino substituents, can shift the absorption and emission properties of the naphthalene system, a principle that also influences its redox potentials. beilstein-journals.org

The choice of solvent and supporting electrolyte is also crucial in these measurements. Dichloromethane is a common solvent for such studies, often with a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) ([NBu4][BF4]). nih.gov The redox potentials are typically reported relative to a standard reference electrode, such as the ferrocenium/ferrocene (Fc+/Fc) couple, to ensure comparability across different experiments. nih.gov

Electrochemistry in Organic Synthesis and Functionalization

The understanding of a molecule's redox potentials is not merely academic; it has significant practical implications in organic synthesis. Electrochemistry offers a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. youtube.com

Electrochemically-Mediated Photoredox Catalysis (ePRC)

Electrochemically-mediated photoredox catalysis (ePRC) is a cutting-edge field where electrochemistry and photochemistry are synergistically combined to drive chemical transformations. In a typical ePRC setup, a photocatalyst is either oxidized or reduced at an electrode to generate a highly reactive excited state upon light absorption. This excited species can then engage in single-electron transfer (SET) with a substrate, initiating a chemical reaction.

Naphthalene derivatives, particularly those with extended π-systems and tunable redox properties, are promising candidates for photoredox catalysts. For example, certain core-substituted naphthalene diimides have been shown to possess excited state reduction potentials sufficient to catalyze typical organic reactions when irradiated with visible light. beilstein-journals.orgnih.gov The catalytic activity is directly linked to their electrochemical properties, with the excited state potentials being a key determinant of their reactivity. beilstein-journals.orgnih.gov

Interfacial Photoelectrochemistry (iPEC)

Interfacial photoelectrochemistry (iPEC) investigates photochemical reactions that occur at the interface between an electrode and a solution. This field is particularly relevant for the development of solar cells and other photoelectrochemical devices. The principles of iPEC can also be applied to organic synthesis, where the electrode surface can play an active role in the reaction mechanism. While specific iPEC studies involving this compound are not readily found, the broader class of naphthalene derivatives has been explored in the context of photo-induced electron transfer at interfaces.

Investigation of Electron Transfer Processes

The fundamental process underpinning the electrochemical behavior of these compounds is electron transfer. The ease with which a molecule can accept or donate an electron is quantified by its redox potential. For molecules like this compound, which possess an extended aromatic system, both oxidation and reduction processes can be envisioned.

Spectroelectrochemistry, a technique that combines spectroscopy with electrochemistry, is a powerful tool for studying electron transfer processes. nih.gov By monitoring the changes in the UV-Vis absorption spectrum of a compound as the applied potential is varied, researchers can identify the formation of radical anions and cations and study their stability. nih.gov Such studies on naphthalene diimide derivatives have provided detailed insights into the nature of their redox-active states. nih.gov

Future Research Directions and Unexplored Avenues for 6 4 Bromophenyl 2 Naphthonitrile

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of more efficient and sustainable methods for synthesizing 6-(4-Bromophenyl)-2-naphthonitrile is a primary area for future investigation. While current methods exist, research into novel catalytic systems could lead to higher yields, milder reaction conditions, and improved atom economy. Exploring alternative coupling partners and catalytic cycles, including those based on earth-abundant metals, presents a promising avenue. Furthermore, the development of one-pot syntheses or flow chemistry processes could enhance the scalability and industrial viability of its production.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To gain deeper insights into the formation of this compound, the application of advanced spectroscopic techniques for real-time reaction monitoring is crucial. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. This information is instrumental in optimizing reaction conditions and understanding the underlying reaction mechanisms.

High-Throughput Screening for Material Discovery

The inherent structural motifs of this compound make it a valuable scaffold for the discovery of new materials. High-throughput screening (HTS) methodologies can be employed to rapidly synthesize and evaluate a large library of derivatives. By systematically modifying the substituents on the naphthalene (B1677914) or phenyl rings, HTS can accelerate the identification of compounds with desirable optical, electronic, or thermal properties for applications in areas such as organic electronics or sensor technology.

Integration into More Complex Molecular Architectures and Hybrid Materials

A significant area of future research lies in the incorporation of the this compound unit into more complex molecular architectures. This includes the synthesis of polymers, dendrimers, and metal-organic frameworks (MOFs) where the unique properties of the naphthonitrile derivative can be imparted to the larger system. The bromine atom serves as a versatile handle for further functionalization, enabling the creation of sophisticated multifunctional materials. Additionally, the development of hybrid materials, combining this compound with inorganic nanoparticles or other functional components, could lead to synergistic properties and novel applications.

Deeper Computational Insight into Reaction Mechanisms and Excited States

Computational chemistry offers a powerful tool to complement experimental studies. Future research should focus on employing high-level quantum chemical calculations to gain a deeper understanding of the reaction mechanisms involved in the synthesis of this compound. Furthermore, computational modeling can provide valuable insights into the nature of its excited states, which is critical for understanding its photophysical properties and designing new molecules with tailored emission characteristics for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Development of Structure-Property Relationship Models for Predictive Design

To accelerate the discovery of new materials based on the this compound core, the development of robust structure-property relationship (SPR) models is essential. By combining experimental data with computational descriptors, machine learning algorithms can be trained to predict the properties of novel derivatives before their synthesis. These predictive models will enable a more rational and targeted approach to molecular design, saving time and resources in the search for materials with specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.